1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)acetyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-11-7-4-8-13(11)12(15)9-18(16,17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGKBMTKCJJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one, two primary disconnections are evident, outlining the main strategic approaches to its assembly.
The most intuitive disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming reaction. This leads to two key synthons: the pyrrolidin-2-one anion and an activated form of phenylsulfonylacetic acid.
Disconnection A (Amide Bond): This approach disconnects the molecule into pyrrolidin-2-one and a phenylsulfonylacetyl electrophile. This is a standard N-acylation strategy. The phenylsulfonylacetyl moiety would typically be in the form of an acyl chloride or another activated carboxylic acid derivative.
A second, more complex disconnection can be envisioned within the phenylsulfonylacetyl moiety itself, specifically at the C-C bond between the carbonyl group and the sulfonyl-bearing carbon.
Disconnection B (Carbon-Carbon Bond): This less direct approach might involve building the side chain onto the pyrrolidinone ring in a stepwise manner. It could conceptually lead to an N-acetylpyrrolidinone synthon and a phenylsulfonylmethyl synthon.
The first approach (Disconnection A) is generally more synthetically viable and direct for laboratory and potential industrial synthesis.
Classical Synthetic Routes to the Pyrrolidinone Core
The pyrrolidin-2-one (also known as 2-pyrrolidone or γ-butyrolactam) ring is a foundational component of the target molecule and a prevalent scaffold in medicinal chemistry. vjol.info.vn Classical synthetic methods for its preparation are well-established and widely used in industrial processes.
One of the most common industrial methods involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures (250-290°C) and pressures. chemicalbook.com This process, known as ammonolysis, provides a high-yield route to 2-pyrrolidinone (B116388). chemicalbook.com Variations of this method can utilize primary amines instead of ammonia to produce N-substituted pyrrolidinones directly. researchgate.net
Other established routes include:
The cyclization of γ-aminobutyric acid (GABA) through thermal dehydration.
Hydrogenation and amination of precursors like maleic anhydride (B1165640) or succinic acid. chemicalbook.com
The use of optically pure starting materials like proline or 4-hydroxyproline, which can be converted into chiral pyrrolidine (B122466) derivatives. mdpi.comnih.gov This is particularly important for the synthesis of enantiomerically pure drug candidates. mdpi.com
| Starting Material | Key Reaction | Advantages | Reference |
|---|---|---|---|
| γ-Butyrolactone | Ammonolysis | High yield, suitable for industrial scale. | chemicalbook.com |
| γ-Aminobutyric acid (GABA) | Dehydration/Cyclization | Direct, atom-economical. | chemicalbook.com |
| Proline / 4-Hydroxyproline | Multi-step conversion | Provides access to chiral pyrrolidinones. | mdpi.comnih.gov |
| Maleic Anhydride | Hydrogenation/Amination | Utilizes a common industrial feedstock. | chemicalbook.com |
Strategies for Introducing the Phenylsulfonylacetyl Moiety
Once the pyrrolidinone core is obtained, the next crucial step is the introduction of the phenylsulfonylacetyl group onto the nitrogen atom. This is typically achieved through N-acylation. The most direct method involves reacting pyrrolidin-2-one with an activated derivative of phenylsulfonylacetic acid, such as phenylsulfonylacetyl chloride. The reaction is generally performed in the presence of a base to deprotonate the pyrrolidinone nitrogen, forming a more nucleophilic lactam anion.
An alternative strategy for creating related structures involves the palladium-catalyzed Heck reaction. For instance, the synthesis of Eletriptan, an anti-migraine drug, involves a Heck reaction between a 5-bromo-1H-indole derivative and phenyl vinyl sulfone. googleapis.com This reaction, catalyzed by palladium acetate (B1210297) with a phosphine (B1218219) ligand, effectively couples the two molecules to form a C-C bond, introducing a phenylsulfonylethylidene moiety that is subsequently reduced. googleapis.comgoogle.comchemicalbook.com While this specific reaction builds a slightly different side chain, it highlights a powerful method for attaching phenylsulfonyl groups to heterocyclic systems.
Modern Methodologies in the Synthesis of this compound and Related Structures
Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. These principles have led to the development of advanced methodologies applicable to the synthesis of complex molecules like this compound.
Transition-Metal-Catalyzed Approaches (e.g., Palladium-catalyzed reactions)
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern synthetic chemistry for its ability to efficiently form carbon-carbon and carbon-heteroatom bonds. As mentioned, the Heck reaction is a prime example used in the synthesis of complex drug molecules containing a phenylsulfonyl group. googleapis.comchemicalbook.com Palladium catalysts are highly sensitive and effective, though they can be susceptible to impurities in the reaction mixture. googleapis.com Such catalytic methods are indispensable for creating diverse analogues by allowing for the coupling of various heterocyclic cores with a range of vinyl sulfones or other suitable reaction partners. researchgate.net
Green Chemistry Principles in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of pyrrolidinone derivatives, several green strategies have been successfully implemented.
Alternative Energy Sources: Ultrasound irradiation and microwave-assisted organic synthesis (MAOS) have been used to promote reactions, often leading to shorter reaction times, cleaner profiles, and higher yields compared to conventional heating. rsc.orgnih.gov
Green Catalysts and Solvents: The use of benign catalysts, such as citric acid, in environmentally friendly solvents like ethanol, has been reported for the one-pot, multi-component synthesis of substituted pyrrolin-2-ones. vjol.info.vnrsc.org Furthermore, solvents like N-butylpyrrolidinone (NBP) have been identified as promising green alternatives to reprotoxic solvents such as dimethylformamide (DMF) in peptide synthesis, a field with parallels to the current synthesis. acs.org
| Principle | Methodology | Advantage | Reference |
|---|---|---|---|
| Alternative Energy | Ultrasound Irradiation | Short reaction times, high yields, clean reaction profile. | rsc.org |
| Alternative Energy | Microwave-Assisted Organic Synthesis (MAOS) | Increased synthetic efficiency. | nih.gov |
| Safer Solvents/Catalysts | Ethanol (solvent), Citric Acid (catalyst) | Environmentally benign, avoids harmful organic reagents. | vjol.info.vnrsc.org |
| Safer Solvents | N-Butylpyrrolidinone (NBP) | Non-reprotoxic replacement for DMF. | acs.org |
Solid-Phase Synthesis Techniques
Solid-phase organic synthesis (SPOS) has revolutionized drug discovery by enabling the rapid generation of large libraries of structurally diverse compounds. nih.gov This technique is highly applicable to the synthesis of N-substituted pyrrolidinone derivatives.
A notable example is the use of the Ugi four-component reaction on a solid support. nih.govresearchgate.net In this approach, L-glutamic acid is first attached to a resin. This resin-bound amino acid then serves as a bifunctional component in the Ugi reaction, reacting with an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide in a single step. nih.gov This powerful multi-component reaction allows for the creation of a diverse library of N-substituted pyrrolidinones by simply varying the three other input components. researchgate.net The major advantages of SPOS include simplified purification, as excess reagents and byproducts are simply washed away from the resin-bound product, and the potential for automation. nih.gov
Optimization of Reaction Conditions and Yields
The primary route for the synthesis of this compound is the N-acylation of pyrrolidin-2-one with a suitable derivative of phenylsulfonylacetic acid, typically phenylsulfonylacetyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The optimization of this synthesis involves a systematic investigation of various reaction parameters to achieve the highest possible yield and purity of the final product.
Key parameters that are often optimized include the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction. Solvents are selected based on their ability to dissolve the reactants and their inertness to the reaction conditions. Aprotic solvents such as toluene, acetonitrile, or dichloromethane (B109758) are commonly employed. The choice of base is also critical; organic bases like triethylamine (B128534) or pyridine (B92270) are frequently used to scavenge the acid produced during the acylation.
The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to decomposition or side reactions. Therefore, finding the optimal temperature that balances reaction speed and product purity is essential. The following table provides a hypothetical representation of how varying these conditions could influence the reaction yield, based on general principles of N-acylation reactions.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 0 to rt | 12 | 75 |
| 2 | Acetonitrile | Triethylamine | rt | 8 | 82 |
| 3 | Toluene | Triethylamine | 80 | 4 | 88 |
| 4 | Tetrahydrofuran | Triethylamine | rt | 12 | 70 |
| 5 | Toluene | Pyridine | 80 | 6 | 85 |
| 6 | Toluene | None | 80 | 24 | Low |
This table is a representative example based on general chemical principles and does not reflect experimentally verified data for this specific reaction.
Stereoselective Synthesis Considerations in Pyrrolidinone Chemistry
The pyrrolidinone scaffold is a common feature in many biologically active molecules, and their synthesis with high stereocontrol is a significant area of research in organic chemistry. nih.govmdpi.com When synthesizing analogues of this compound that may contain stereocenters, either on the pyrrolidinone ring or on the side chain, stereoselective synthesis becomes a critical consideration.
Diastereoselective Synthesis: Diastereoselectivity in pyrrolidinone synthesis can be achieved through various strategies. One common approach is the use of substrate-controlled reactions, where an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, starting with an enantiomerically pure substituted pyrrolidinone, the acylation reaction would lead to a diastereomeric product.
Another method involves the use of chiral auxiliaries, which are temporarily attached to the molecule to guide the stereochemical outcome of a reaction and are subsequently removed. Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, are also powerful tools for the diastereoselective construction of the pyrrolidinone ring. nih.govchemistryviews.org The stereochemistry of the substituents on the resulting pyrrolidinone is controlled by the geometry of the reactants and the reaction conditions. nih.gov
Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often accomplished using chiral catalysts, which can be metal-based or purely organic (organocatalysis). For instance, palladium-catalyzed reactions have been successfully employed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives. acs.org N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the enantioselective synthesis of pyrrolidinones through cyclocondensation reactions. thieme-connect.com
Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a highly efficient method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org The choice of metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. mappingignorance.org Furthermore, one-pot methodologies that combine multiple reaction steps, such as an organocatalytic conjugate addition followed by a reduction/lactamization process, can provide efficient access to enantiomerically enriched pyrrolidinone derivatives bearing complex functionalities. acs.org The development of these stereoselective methods is vital for the synthesis of optically pure pyrrolidinone-based compounds for biological evaluation. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one, both ¹H and ¹³C NMR would provide crucial information regarding the molecular framework, electronic environment of the nuclei, and conformational dynamics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidin-2-one ring, the methylene (B1212753) bridge, and the phenylsulfonyl group. The protons of the pyrrolidin-2-one ring would likely appear as multiplets due to complex spin-spin coupling. The methylene protons adjacent to the sulfonyl group are expected to be deshielded and appear as a singlet. The aromatic protons of the phenylsulfonyl group would typically present as a complex multiplet in the downfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key resonances would include those for the two carbonyl carbons (one from the acetyl group and one from the lactam), the carbons of the pyrrolidin-2-one ring, the methylene carbon, and the aromatic carbons of the phenylsulfonyl moiety. The chemical shifts of these carbons would be influenced by the electron-withdrawing nature of the adjacent functional groups.
Predicted NMR Data:
¹H NMR (in CDCl₃): Aromatic protons of the phenylsulfonyl group are expected to appear in the range of δ 7.5-8.0 ppm. The methylene protons adjacent to the sulfonyl group would likely resonate around δ 4.0-4.5 ppm. The protons of the pyrrolidin-2-one ring are predicted to be in the δ 2.0-4.0 ppm region.
¹³C NMR (in CDCl₃): The carbonyl carbons are expected to have chemical shifts in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 125-140 ppm. The methylene carbon and the carbons of the pyrrolidin-2-one ring would likely be found in the upfield region of the spectrum.
Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity of the molecular structure.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenylsulfonyl (aromatic) | 7.5 - 8.0 (m) | 125 - 140 |
| Methylene (-CH₂-) | 4.0 - 4.5 (s) | 50 - 60 |
| Pyrrolidin-2-one (-CH₂-) | 2.0 - 2.8 (m) | 20 - 40 |
| Pyrrolidin-2-one (-CH₂-N) | 3.5 - 4.0 (t) | 40 - 50 |
| Acetyl Carbonyl (-C=O) | - | 170 - 175 |
| Lactam Carbonyl (-C=O) | - | 175 - 180 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound has been reported, a hypothetical analysis can be made based on related structures.
A successful crystallographic analysis would provide detailed information on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the expected geometries of the phenylsulfonyl, acetyl, and pyrrolidin-2-one moieties.
Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles between the different functional groups.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. The presence of the polar sulfonyl and carbonyl groups suggests that dipole-dipole interactions would play a significant role in the crystal packing.
For a related compound, 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, X-ray diffraction revealed a complex network of hydrogen bonding and π-π stacking interactions that stabilize the crystal structure. It is plausible that this compound would also exhibit interesting solid-state packing features.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z (molecules per unit cell) | 4 |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Molecular Ion: For this compound (C₁₂H₁₃NO₄S), the exact mass of the molecular ion [M]⁺ would be a key piece of information. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.
Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Cleavage of the bond between the acetyl group and the pyrrolidin-2-one nitrogen.
Loss of the phenylsulfonyl group.
Fragmentation of the pyrrolidin-2-one ring.
Rearrangement reactions leading to stable fragment ions.
Analysis of the mass-to-charge ratios (m/z) of the resulting fragments would allow for the reconstruction of the molecular structure.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 267.06 | Molecular Ion |
| [M - C₆H₅SO₂]⁺ | 126.05 | Loss of the phenylsulfonyl group |
| [C₆H₅SO₂]⁺ | 141.00 | Phenylsulfonyl cation |
| [C₄H₆NO]⁺ | 84.04 | Fragment from the pyrrolidin-2-one ring |
| [CH₃CO]⁺ | 43.02 | Acetyl cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups.
C=O Stretching: Two distinct carbonyl stretching bands are anticipated: one for the acetyl group and one for the lactam of the pyrrolidin-2-one ring, likely in the region of 1680-1750 cm⁻¹.
S=O Stretching: The sulfonyl group should exhibit two characteristic strong stretching vibrations (asymmetric and symmetric) in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
C-N Stretching: The stretching vibration of the C-N bond in the lactam is expected to appear around 1200-1300 cm⁻¹.
Aromatic C-H and C=C Stretching: Vibrations corresponding to the phenyl group would be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar carbonyl and sulfonyl groups would give strong signals in the IR spectrum, the less polar aromatic ring vibrations might be more prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Bands
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (Acetyl) | 1720 - 1750 | Strong |
| Carbonyl (Lactam) | 1680 - 1710 | Strong |
| Sulfonyl (Asymmetric S=O) | 1300 - 1350 | Strong |
| Sulfonyl (Symmetric S=O) | 1140 - 1160 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
Chiroptical Spectroscopy for Optically Active Derivatives (if applicable)
The parent molecule, this compound, is achiral and therefore would not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example, by substitution on the pyrrolidin-2-one ring, then chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be applicable.
These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration and study conformational changes in solution. For any chiral derivatives of this compound, chiroptical spectroscopy would be a critical tool for stereochemical characterization.
Chemical Reactivity and Derivatization Strategies for 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One
Reactivity at the Pyrrolidinone Nitrogen Atom
The nitrogen atom of the pyrrolidinone ring in 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one is part of an N-acyl lactam system. While the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group of the lactam, rendering it less nucleophilic than a typical amine, it can still participate in certain chemical transformations.
Reactions at this position primarily involve the cleavage of the N-acyl bond. Under acidic conditions, hydrolysis can occur, leading to the opening of the pyrrolidinone ring. More synthetically useful transformations often involve reductive cleavage of the C-N bond. For instance, the use of strong reducing agents can lead to ring-opened products. Recent advancements in photoredox and Lewis acid catalysis have enabled the selective cleavage of the C2-N bond in N-acyl pyrrolidines, a process that could potentially be applied to this molecule.
While direct N-alkylation or N-acylation of the pyrrolidinone nitrogen in the intact this compound is challenging due to the existing N-acetyl group, derivatization can be achieved through a deacylation-reacylation or deacylation-alkylation sequence. This would first involve the cleavage of the acetyl group from the nitrogen, followed by the introduction of a new acyl or alkyl substituent.
Transformations Involving the Phenylsulfonyl Group
The phenylsulfonyl group is a versatile functional moiety that can undergo a range of transformations, significantly expanding the synthetic utility of this compound.
One of the most common and synthetically valuable reactions of β-keto sulfones is reductive desulfonylation . This process involves the removal of the phenylsulfonyl group and its replacement with a hydrogen atom. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. Common methods include the use of metal amalgams like sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg), as well as samarium(II) iodide (SmI2). Transition metal catalysis, for instance with palladium or nickel catalysts, can also effect desulfonylation.
Another important transformation is the Julia-Lythgoe olefination . While this reaction classically involves a β-hydroxy sulfone, the ketone in this compound can be reduced to the corresponding alcohol. This β-hydroxy sulfone can then be acylated or otherwise activated at the hydroxyl group, and subsequent reductive elimination, often with sodium amalgam, leads to the formation of an alkene. This provides a powerful method for constructing carbon-carbon double bonds.
Furthermore, the phenylsulfonyl group can act as a leaving group in cross-coupling reactions . For example, under specific palladium-catalyzed conditions, aryl sulfones can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of a new carbon-carbon bond at the position previously occupied by the sulfonyl group.
| Transformation | Reagents/Conditions | Product Type |
| Reductive Desulfonylation | Na/Hg, Al/Hg, SmI2, Transition metal catalysts | Alkane (replacement of SO2Ph with H) |
| Julia-Lythgoe Olefination | 1. Reduction of ketone (e.g., NaBH4) 2. Activation of hydroxyl 3. Reductive elimination (e.g., Na/Hg) | Alkene |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Arylated product |
Modifications at the Acetyl Moiety
The acetyl moiety of this compound contains a ketone and an adjacent methylene (B1212753) group activated by both the carbonyl and the phenylsulfonyl groups. This "active methylene" group is a key site for a variety of carbon-carbon bond-forming reactions and other functionalizations.
The protons on the methylene carbon are acidic and can be readily removed by a suitable base to generate a stable enolate. This enolate is a potent nucleophile and can undergo alkylation with a wide range of electrophiles, such as alkyl halides (e.g., allyl bromide, benzyl (B1604629) bromide, propargyl bromide), allowing for the introduction of diverse substituents at the α-position to the ketone.
The ketone itself can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This transformation is often a prerequisite for further reactions, such as the aforementioned Julia-Lythgoe olefination.
Furthermore, the active methylene position can be functionalized in other ways. For instance, it can react with sulfenylating agents to produce β-keto thiosulfones or can be halogenated , for example with iodine, to yield α-iodo-β-keto sulfones . In some cases, oxidative cleavage of the C-C bond between the carbonyl and the active methylene can occur under specific conditions.
| Modification | Reagents/Conditions | Functional Group Transformation |
| α-Alkylation | Base (e.g., K2CO3), Alkyl halide (e.g., R-Br) | Introduction of an alkyl group at the active methylene position |
| Ketone Reduction | NaBH4, LiAlH4 | Ketone to secondary alcohol |
| Thiosulfonylation | Sulfenylating agent | Formation of a β-keto thiosulfone |
| α-Halogenation | I2 | Introduction of an iodine atom at the active methylene position |
| Oxidative Cleavage | Oxidizing agent | Cleavage of the acetyl C-C bond |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The presence of multiple reactive sites in this compound makes regioselectivity a critical consideration in its derivatization. Under basic conditions, the most acidic protons are those of the active methylene group, making this the primary site for deprotonation and subsequent reaction with electrophiles. Thus, reactions such as alkylation are highly regioselective for the α-position of the ketone.
Stereoselectivity becomes important in reactions that create a new chiral center. The reduction of the prochiral ketone in the acetyl moiety is a prime example. While simple reducing agents like sodium borohydride will produce a racemic mixture of the corresponding β-hydroxy sulfone, the use of stereoselective reducing agents or catalysts can lead to the formation of a single enantiomer with high enantiomeric excess. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) , has proven to be a highly effective method for the asymmetric reduction of β-keto sulfones, yielding chiral β-hydroxy sulfones. Similarly, asymmetric transfer hydrogenation using chiral ruthenium catalysts can achieve high levels of enantioselectivity.
Once a chiral center is established at the β-position (the hydroxyl group), it can influence the stereochemical outcome of subsequent reactions at the adjacent α-carbon, leading to diastereoselective transformations.
Utilization of this compound as a Synthetic Building Block
The diverse reactivity of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules. The ability to functionalize the active methylene group, transform the phenylsulfonyl moiety, and potentially modify the pyrrolidinone ring allows for the construction of a wide range of molecular architectures.
The pyrrolidin-2-one scaffold itself is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. nih.govrdd.edu.iqresearchgate.netnbinno.comresearchgate.netnih.gov By using this compound as a starting material, chemists can introduce various side chains and functional groups, and then, if desired, remove the versatile phenylsulfonyl group to access novel pyrrolidinone derivatives for pharmaceutical research.
Furthermore, β-keto sulfones are well-established precursors for the synthesis of various carbocyclic and heterocyclic compounds. rsc.orgtandfonline.comresearchgate.netacs.orgrsc.orgnih.govwordpress.com The functional handles present in derivatized forms of the title compound can participate in cyclization reactions to form new ring systems. For example, a derivative containing a hydroxyl group and another functional group at appropriate positions could be induced to cyclize, forming a fused or spirocyclic system.
Mechanistic Investigations of Key Reactions
The mechanisms of the key reactions involving this compound are generally well-understood from studies on analogous β-keto sulfones.
The alkylation of the active methylene group proceeds through the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the sulfonyl oxygen atoms. This enolate then acts as a nucleophile, attacking the electrophilic alkylating agent in a classic SN2 reaction.
The reductive desulfonylation with metal amalgams is believed to proceed via a single-electron transfer (SET) mechanism. The metal transfers an electron to the sulfone, leading to the formation of a radical anion, which then fragments to give a sulfinate anion and a carbon-centered radical. This radical is then further reduced to an anion and subsequently protonated to give the desulfonylated product.
The asymmetric reduction of the ketone catalyzed by transition metal complexes, such as those of ruthenium, typically involves the transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the carbonyl carbon via a chiral ligand-metal complex. The stereochemistry of the resulting alcohol is determined by the specific chiral ligand used.
Understanding these mechanisms is crucial for predicting reaction outcomes, controlling selectivity, and designing new synthetic strategies based on the reactivity of this compound.
Biological Interactions and Mechanistic Insights of 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One and Its Analogues
Target Identification and Validation Methodologies
Proteomic Approaches for Target Profiling
No data is available.
Biochemical Assays for Enzyme Inhibition or Receptor Binding
No data is available.
Cellular and Molecular Mechanisms of Action
Signaling Pathway Modulation Studies
No data is available.
Gene Expression Analysis in Cellular Models
No data is available.
In Vitro Efficacy and Potency Evaluations (e.g., IC50 values)
No data is available.
Structure-Activity Relationship (SAR) Studies of 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one Derivatives
The therapeutic potential of compounds based on the pyrrolidin-2-one scaffold is significantly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of different parts of a lead molecule, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR exploration focuses on three primary domains: the pyrrolidinone ring, the phenylsulfonyl moiety, and the acetyl linker.
Systematic Modification of the Pyrrolidinone Ring
The pyrrolidinone ring is a key pharmacophore in many biologically active compounds. nih.gov Its conformation can be constrained or altered by introducing substituents, which can significantly impact target binding. For instance, in a series of 3,4-disubstituted pyrrolidine (B122466) acid analogs designed as PPAR ligands, the stereochemistry of the substituents was critical for activity. The cis-3R,4S isomer was identified as the most potent configuration for dual PPARα/γ agonism. nih.gov Modifications to the pyrrolidinone scaffold itself, such as the introduction of heterocyclic rings like pyrazole, have been shown to enhance stability and agonistic activity at targets such as the Formyl Peptide Receptor 2 (FPR2). nih.gov While direct modifications on the pyrrolidinone ring of this compound are not extensively detailed in the provided literature, these findings from analogous series suggest that both stereochemistry and the addition of substituents are critical factors for optimizing biological activity.
Variation of the Phenylsulfonyl Moiety
The phenylsulfonyl group plays a significant role in the molecule's interaction with biological targets, often through hydrogen bonding and hydrophobic interactions. SAR studies on related sulfonyl-containing compounds demonstrate that the nature and position of substituents on the phenyl ring can dramatically alter biological effects. In a series of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the introduction of a styryl group onto the phenyl scaffold resulted in significant anticholinesterase and antioxidant activities. mdpi.com For other pyrrolidinone derivatives, replacing or substituting the phenyl group has been a key strategy. For example, in a series of pyrrolidine pentamine inhibitors of aminoglycoside acetyltransferase, modifications at positions occupied by S-phenyl groups had varied effects, indicating the potential for optimization. nih.gov This suggests that substitutions on the phenylsulfonyl ring of this compound, such as with electron-donating or electron-withdrawing groups, could modulate its electronic properties and steric profile, thereby fine-tuning its biological activity.
Exploration of Linker Modifications
The acetyl linker connecting the pyrrolidinone ring and the phenylsulfonyl group is critical for establishing the correct spatial orientation of these two key moieties. Modifications to this linker, such as altering its length, rigidity, or composition, can profoundly impact potency. In studies of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, the three-carbon propyl linker was integral to their antiarrhythmic activity. researchgate.net Altering this linker could disrupt the optimal positioning of the terminal arylpiperazine group within the receptor binding pocket. Similarly, for pyrrolidine derivatives acting as DPP-IV inhibitors, the nature of the linker between the pyrrolidinonitrile core and other functional groups was a key determinant of activity and selectivity. researchgate.net These examples underscore that the linker in this compound is not merely a spacer but an active component of the pharmacophore, and its modification represents a valid strategy for optimizing biological interactions.
Phenotypic Screening and Biological Activity Profiling
Derivatives of the pyrrolidin-2-one scaffold have been extensively evaluated across a wide range of phenotypic screens, revealing diverse biological activities. These studies highlight the versatility of this chemical core in designing new therapeutic agents. nih.gov
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrrolidin-2-one analogues. For example, a series of 2-(het)arylpyrrolidine-1-carboxamides were tested for cytotoxicity against various human cancer cell lines. mdpi.com Compounds containing a benzofuroxan (B160326) fragment were particularly active, with some showing in vitro activity against M-Hela cervical cancer cells that was twice that of the reference drug, tamoxifen. mdpi.com In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated against several cancer cell lines. nih.gov Certain compounds were most selective and potent against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range. nih.gov Furthermore, a 2-(phenylsulfonyl)-2H-1,2,3-triazole derivative, which shares the phenylsulfonyl group, exhibited moderate growth inhibition against renal, central nervous system, colon, and breast cancer cell lines at a 10 µM concentration. mdpi.com
| Compound Class | Cell Line | Activity Metric | Reported Value | Source |
|---|---|---|---|---|
| 2-(Het)arylpyrrolidine-1-carboxamides (e.g., 6d, 6c, 6e) | M-Hela (Cervical Cancer) | IC50 | Comparable to Tamoxifen | mdpi.com |
| Diphenylamine-pyrrolidinone-hydrazones | PPC-1 (Prostate Cancer) | EC50 | 2.5–20.2 µM | nih.gov |
| Diphenylamine-pyrrolidinone-hydrazones | IGR39 (Melanoma) | EC50 | 2.5–20.2 µM | nih.gov |
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | HCT-116 (Colon Cancer) | Growth Inhibition % | 17.37% | mdpi.com |
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | BT-549 (Breast Cancer) | Growth Inhibition % | 17.64% | mdpi.com |
Anti-inflammatory Activity
The pyrrolidinone scaffold is a component of compounds with significant anti-inflammatory properties. A series of small molecule agonists for the Formyl Peptide Receptor 2 (FPR2), a key receptor in the resolution of inflammation, were developed based on a pyrrolidinone core. nih.gov One promising compound was shown to reduce the number of adherent neutrophils in a static adhesion assay, indicating potent anti-inflammatory and pro-resolving properties. nih.gov In another study, a library of pyridazinones and related derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. nih.gov This screening identified 48 compounds with anti-inflammatory activity, which was further confirmed by their ability to inhibit the production of the pro-inflammatory cytokine interleukin 6 (IL-6). nih.gov
Antimicrobial Activity
Pyrrolidinone derivatives have also been investigated for their potential as antimicrobial agents. rdd.edu.iq In one study, newly synthesized pyrrolidin-2-one derivatives were evaluated for antibacterial activity against several types of bacteria, with some compounds demonstrating good efficacy. rdd.edu.iqresearchgate.net Another research effort focused on sulfonylamino pyrrolidine derivatives, which showed promising activity against S. aureus, E. coli, and P. aeruginosa. nih.gov Specifically, a derivative containing two nitrophenyl groups and a pyran ring exhibited the best activity against all three bacterial strains. nih.gov
Hypoglycemic Activities
The pyrrolidinone structure is a scaffold of interest for developing new treatments for diabetes. researchgate.net A series of 3,4-disubstituted pyrrolidine acid analogs were designed and synthesized as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are key targets in managing type 2 diabetes. nih.gov One of the lead compounds from this series was shown to be effective in lowering fasting glucose and triglyceride levels in diabetic db/db mice. nih.gov Other research has focused on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can help regulate blood sugar levels after meals.
In Vivo Mechanistic Studies in Animal Models
To understand the mechanisms of action of pyrrolidin-2-one derivatives in a physiological context, researchers utilize various in vivo animal models. These studies are designed to investigate target engagement and pharmacodynamic effects rather than clinical efficacy.
For instance, the anti-inflammatory properties of a pyrrole (B145914) derivative, compound 3f, were assessed in a carrageenan-induced paw edema model in Wistar rats. mdpi.com Repeated administration of the compound significantly inhibited paw edema. To probe the mechanism, a systemic inflammation model using lipopolysaccharide (LPS) was employed. This study revealed that the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1, indicating a selective immunomodulatory effect. mdpi.com
In the context of cardiovascular research, novel pyrrolidin-2-one derivatives with α1-adrenolytic properties were evaluated in adrenaline-induced arrhythmia models in rats. nih.govmdpi.comnih.gov The compounds demonstrated potent prophylactic and therapeutic antiarrhythmic activity. nih.govmdpi.com To confirm target engagement, the hypotensive effects of the compounds were measured. The blood pressure-lowering effects were not observed when co-administered with methoxamine, a specific α1-adrenoceptor agonist, confirming that the cardiovascular effects were mediated through the blockade of α1-adrenoceptors. mdpi.comnih.gov These studies exemplify how in vivo models are used to confirm that a compound interacts with its intended target and produces a measurable physiological response, providing crucial insights into its mechanism of action.
Computational and Theoretical Studies on 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and stable conformations of 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one and its derivatives. These calculations provide optimized three-dimensional structures by finding the lowest energy arrangement of atoms.
For related pyrrolidin-2-one derivatives, quantum chemical calculations have been used to obtain fully optimized 3D structures. researchgate.net This process is a crucial first step, as the resulting geometry-optimized data are used in subsequent computational studies, such as molecular docking and QSAR modeling. researchgate.netnih.gov The calculations can elucidate key electronic properties, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential. These properties are critical for predicting a molecule's reactivity and its potential for intermolecular interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com This method is instrumental in identifying potential biological targets for compounds like this compound and its analogues and in elucidating the molecular basis of their activity.
In studies involving analogues, such as other pyrrolidin-2-one derivatives, docking simulations have been performed against various enzymes. For instance, derivatives have been docked into the active sites of acetylcholinesterase (AChE) (PDB ID: 4EY7) and dihydrofolate reductase (DHFR) (PDB ID: 4DFR). researchgate.netnih.govresearchgate.net These simulations help identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.net The results are often expressed as a docking score, which estimates the binding free energy; a lower (more negative) score typically indicates a stronger binding affinity. mdpi.comresearchgate.net For example, certain pyrrolidin-2-one derivatives have shown higher docking scores than the reference drug donepezil (B133215) against AChE, suggesting a strong binding affinity. nih.gov
Table 1: Example of Molecular Docking Scores for Pyrrolidin-2-one Analogues against Acetylcholinesterase (AChE)
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) |
|---|---|---|---|
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE (4EY7) | -18.59 | -17.257 (Donepezil) |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | AChE (4EY7) | -18.057 | -17.257 (Donepezil) |
Note: Data is illustrative based on findings for analogous compounds. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. mdpi.comutupub.fi MD simulations are used to assess the stability of the predicted binding pose from docking and to provide a more accurate estimation of binding affinity. nih.gov
For complexes of pyrrolidin-2-one analogues with their target proteins, MD simulations have been carried out for periods up to 100 nanoseconds (ns). researchgate.netnih.gov During the simulation, various parameters are monitored to assess the stability of the complex, including:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Solvent Accessible Surface Area (SASA): Measures the surface area of the complex that is accessible to the solvent, providing information on conformational changes. researchgate.net
These simulations confirm whether the key interactions observed in docking are maintained over time, thus validating the stability of the ligand-protein complex. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.govsysrevpharm.org By correlating molecular descriptors (physicochemical properties or structural features) with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.govmdpi.com
For derivatives of pyrrolidin-2-one and phenylsulfonyl-containing compounds, both 2D and 3D-QSAR models have been developed. researchgate.nettandfonline.com A typical QSAR study involves:
Assembling a dataset of compounds with known biological activities.
Calculating various molecular descriptors for each compound.
Developing a mathematical model using statistical methods like multiple linear regression (MLR). tandfonline.com
Validating the model's predictive power using internal (e.g., cross-validation) and external test sets.
The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). tandfonline.com For example, a 3D-QSAR model developed for a series of pyrrolidin-2-one derivatives yielded high R² (0.9639) and Q² (0.8779) values, indicating a robust and predictive model. researchgate.net Such models are valuable for guiding the design of new analogues with potentially enhanced activity. nih.gov
Prediction of Chemical Reactivity and Reaction Pathways
Computational methods, particularly those based on quantum chemistry, can predict the chemical reactivity of a molecule and suggest potential reaction pathways. By analyzing the electronic structure of this compound, it is possible to identify sites susceptible to nucleophilic or electrophilic attack.
Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to assess reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Furthermore, molecular electrostatic potential (MEP) maps can visually identify electron-rich and electron-poor regions of the molecule, predicting sites for metabolic reactions like oxidation or reduction.
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity – focused on properties, not safety profiles)
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the research process is crucial. researchgate.net In silico tools and web-based platforms (e.g., SwissADME, pkCSM, PreADMET) are widely used to estimate these pharmacokinetic properties for compounds like this compound and its analogues. nih.govphcogj.comnih.govayushcoe.in
Studies on related pyrrolidin-2-one and sulfonamide derivatives have used these tools to predict a range of properties. researchgate.nettandfonline.comnih.gov These predictions help assess the "drug-likeness" of a compound based on criteria such as Lipinski's rule of five. phcogj.com
Table 2: Commonly Predicted In Silico ADMET Properties for Pyrrolidin-2-one Analogues
| ADMET Parameter | Predicted Property | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. nih.gov |
| Caco-2 Permeability | Models absorption across the gut wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can enter the central nervous system (CNS). nih.gov |
| Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. mdpi.com | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. phcogj.com |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
| Toxicity | hERG Inhibition | Assesses potential for cardiotoxicity. researchgate.net |
| Mutagenicity (e.g., AMES test) | Predicts the potential to cause genetic mutations. nih.gov |
Note: This table represents the types of properties predicted using computational tools. researchgate.netnih.govtandfonline.comnih.gov
Applications of 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One in Chemical Research and Development
Role as a Privileged Scaffold in Medicinal Chemistry Research
The pyrrolidin-2-one ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. However, there are no specific studies available that investigate 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one for its therapeutic potential. Its presence is recorded in the ChEMBL database of bioactive molecules, suggesting it has been synthesized and may possess biological activity, though no specific data is publicly accessible. ontosight.ai
Research into structurally related compounds offers some context. For instance, a study on a series of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones explored their antimicrobial properties. nih.gov This suggests that the combination of a phenylsulfonyl group with the pyrrolidin-2-one core is of interest to medicinal chemists. However, the absence of the acetyl linker in these analogues means that any direct extrapolation of their biological activity to This compound would be speculative. Due to the lack of specific research, no data on the biological activity of this compound can be presented.
Use in Materials Science
There are no published reports detailing the use or investigation of This compound in the field of materials science. Its potential for integration into novel polymers, organic electronic devices, or other advanced materials has not been explored in the available literature.
Development of Analytical Probes or Sensors
The scientific literature contains no references to the development or application of This compound as an analytical probe or sensor. The molecule does not possess intrinsic properties, such as fluorescence or colorimetric response, that are typically required for such applications, and no studies have reported its functionalization for these purposes.
Role in Mechanistic Organic Chemistry Studies
There is no indication in the available literature that This compound has been used as a tool or substrate in studies aimed at elucidating reaction mechanisms in organic chemistry.
Future Research Directions and Unexplored Avenues for 1 2 Phenylsulfonyl Acetyl Pyrrolidin 2 One
Novel Synthetic Methodologies and Scalable Production
The journey from a promising lead compound to a viable therapeutic agent is contingent upon the development of efficient and scalable synthetic routes. For 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one, future research will likely focus on moving beyond traditional batch chemistries towards more sustainable and cost-effective continuous flow manufacturing processes. mdpi.com The application of flow chemistry could offer significant advantages, including improved reaction control, enhanced safety profiles for handling reactive intermediates, and higher spacetime yields. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, higher yields | Optimization of reactor design, real-time reaction monitoring |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme screening and engineering for specific transformations |
| Photoredox Catalysis | Access to novel reaction pathways, use of visible light | Development of efficient photocatalysts, reaction optimization |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Method development and optimization for key synthetic steps |
Exploration of Undiscovered Biological Targets and Pathways
The pyrrolidin-2-one scaffold is a well-established privileged structure in medicinal chemistry, found in a variety of biologically active compounds. nih.gov Derivatives have been investigated for a range of activities, including as potential agents for Alzheimer's disease and as antimicrobial agents. nih.govnih.gov For this compound, a systematic and unbiased exploration of its biological targets is a critical next step.
Future research should employ a multi-pronged approach, combining high-throughput screening (HTS) against diverse target classes with modern chemoproteomics techniques. This will enable the identification of both primary targets and potential off-target interactions, providing a comprehensive understanding of the compound's mechanism of action. Investigating its potential as an inhibitor of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) or as a modulator of cholinesterases could be promising starting points, given the activity of structurally related sulfonamides. nih.govnih.gov
| Screening Method | Objective | Potential Target Classes |
| High-Throughput Screening (HTS) | Identify initial hits against large compound libraries | Kinases, GPCRs, Ion Channels, Proteases |
| Phenotypic Screening | Discover compounds with desired cellular effects | Anti-proliferative, Anti-inflammatory, Neuroprotective |
| Chemoproteomics | Identify direct protein targets in a cellular context | Full proteome profiling |
| Fragment-Based Screening | Identify small molecule fragments that bind to a target | Novel binding pockets |
Advanced Computational Modeling Techniques and AI-driven Approaches
The integration of computational modeling and artificial intelligence (AI) is revolutionizing drug discovery. nih.gov For this compound, these in silico tools can significantly accelerate the research and development process. Molecular docking and dynamics simulations can be employed to predict binding affinities and elucidate the interactions of the compound with potential biological targets at an atomic level.
Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity
Building upon the foundational structure of this compound, the design and synthesis of next-generation derivatives will be a key focus of future research. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for biological activity. nih.gov This knowledge will guide the rational design of new analogues with modifications to the phenylsulfonyl and pyrrolidin-2-one moieties to enhance target specificity and minimize off-target effects.
The synthesis of a focused library of derivatives with systematic variations will allow for a comprehensive exploration of the chemical space around the parent compound. This could involve the introduction of different substituents on the phenyl ring or modifications to the acetyl linker. The goal is to develop compounds with a fine-tuned balance of potency, selectivity, and drug-like properties.
Integration with Emerging Technologies in Chemical Biology
The field of chemical biology offers a powerful toolkit for dissecting complex biological processes. The integration of this compound with these emerging technologies will provide deeper insights into its mechanism of action. For instance, the development of chemical probes based on the compound's structure could enable the visualization and tracking of its interactions within living cells.
Furthermore, techniques such as CRISPR-Cas9 gene editing can be used to validate the biological targets identified through other methods. By knocking out a putative target gene, researchers can assess whether the compound's biological effects are abrogated, providing strong evidence for a direct mechanism of action.
Q & A
Q. What are the recommended synthetic routes for 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves multi-step reactions with careful optimization of parameters. For example, condensation of phenylsulfonylacetyl chloride with pyrrolidin-2-one derivatives under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) is a starting point. Key factors include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic reactivity of the carbonyl group .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How should researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm the presence of the phenylsulfonyl group (δ ~7.5–7.8 ppm for aromatic protons) and the pyrrolidin-2-one ring (δ ~2.3–3.5 ppm for CH₂ groups).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Q. What protocols are suggested for assessing the compound’s stability under various experimental conditions?
- Methodological Answer : Conduct stability studies under stressors:
- Thermal Stability : Incubate solid samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC .
- Photostability : Expose solutions to UV light (254 nm) and monitor absorbance changes at 220–300 nm .
- Hydrolytic Stability : Test in buffered solutions (pH 3, 7, 9) at 37°C; track hydrolysis by LC-MS .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound or designing derivatives with enhanced properties?
- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Model transition states for nucleophilic attack at the carbonyl group.
- Predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization (e.g., introducing electron-withdrawing groups to modulate reactivity) .
- Combine with molecular docking to explore interactions with biological targets (e.g., enzymes inhibited by sulfonyl-containing compounds) .
Q. What strategies exist for correlating structural features of this compound with observed biological activity in preclinical studies?
- Methodological Answer : Develop structure-activity relationship (SAR) models:
- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring; assess impact on activity via in vitro assays (e.g., IC₅₀ measurements).
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using 3D alignment tools like Schrödinger’s Phase .
- Data Integration : Cross-reference experimental IC₅₀ values with computational descriptors (e.g., logP, polar surface area) using multivariate regression .
Q. How can researchers resolve contradictions in experimental data from different studies (e.g., conflicting biological activity reports)?
- Methodological Answer : Apply systematic discrepancy analysis:
- Control Experiments : Replicate studies under identical conditions (e.g., solvent, temperature, cell lines) to isolate variables .
- Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Advanced Characterization : Use X-ray crystallography or cryo-EM to confirm compound conformation in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
